molecular formula C19H16N2O3S B2555829 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide CAS No. 383379-99-5

2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2555829
CAS RN: 383379-99-5
M. Wt: 352.41
InChI Key: ZBXVHRJXJZNYGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . Unfortunately, the specific molecular structure analysis for “2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The specific physical and chemical properties of “this compound” are not available in the literature .

Scientific Research Applications

Corrosion Inhibition

One of the scientific research applications of compounds similar to 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide includes their use as corrosion inhibitors for carbon steel in hydrochloric acid medium. These methoxy-substituted phenylthienylbenzamidine derivatives demonstrate high inhibition efficiency, attributed to their adsorption on the carbon steel surface, following Langmuir adsorption isotherm. This process is spontaneous and enhances with the concentration of inhibitors, showing significant potential in protecting metals from corrosion (Fouda et al., 2020).

Enzyme Inhibition

Another area of application is in enzyme inhibition, where derivatives of benzamides, including those substituted at the 3-position with methoxy groups, have been identified as potent inhibitors of poly(ADP-ribose) synthetase. This nuclear enzyme plays a crucial role in DNA repair processes, and its inhibition is vital for the development of novel therapeutic agents. These benzamide derivatives are competitive inhibitors, showcasing their potential in medical research and pharmacology (Purnell & Whish, 1980).

Organic Synthesis and Chemical Modification

In organic chemistry, such compounds are valuable for C–H activation processes. For instance, the regioselective ortho-acetoxylation and ortho-methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation have been achieved. This showcases the versatility of these compounds in synthetic organic chemistry, enabling the modification and functionalization of complex organic molecules for various applications (Reddy et al., 2011).

Anticancer Research

In the quest for new anticancer agents, certain phenylthiazole-4-carboxamide derivatives, related to this compound, have shown potential. These compounds exhibited cytotoxicity against various human cancer cell lines, including breast, colorectal, and colon cancer. The structural modification and substitution patterns, such as methoxy groups, play a critical role in their activity, highlighting the importance of these compounds in anticancer drug development (Aliabadi et al., 2010).

Antimicrobial Activities

New benzamide derivatives isolated from endophytic Streptomyces have shown antimicrobial activities. These compounds, including variations with methoxy substitutions, contribute to the development of new antimicrobial agents, essential for combating resistant microbial strains. Their structure-activity relationship provides insights into the design of novel antimicrobials (Yang et al., 2015).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and storage. Unfortunately, specific safety and hazard information for “2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available in the literature .

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXVHRJXJZNYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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